Agarase

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

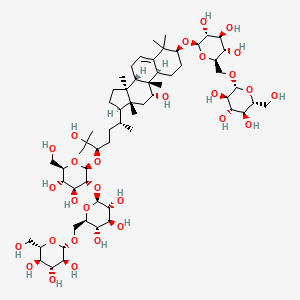

Agarase is an enzyme that catalyzes the hydrolysis of agar, a polysaccharide found in the cell walls of red algae. Agar is composed of repetitive units of β-D-galactose and 3,6-anhydro-α-L-galactose. This compound is classified into two types based on the cleavage pattern: α-agarase and β-agarase. α-Agarase cleaves α-1,3 linkages to produce agarooligosaccharides, while β-agarase cleaves β-1,4 linkages to produce neoagarooligosaccharides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Agarase is typically produced by microorganisms such as bacteria found in seawater and marine sediments. The enzyme can be isolated and purified from these microorganisms through various biochemical techniques. The production process involves culturing the bacteria in a suitable medium, followed by enzyme extraction and purification using methods such as ammonium sulfate precipitation, dialysis, and chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Marine bacteria such as Pseudoalteromonas, Vibrio, and Flammeovirga are commonly used for this purpose. The fermentation process is optimized to enhance enzyme yield, and the enzyme is subsequently purified using techniques like ultrafiltration and ion-exchange chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Agarase primarily catalyzes the hydrolysis of agarose, breaking down the polysaccharide into smaller oligosaccharides. The enzyme does not typically undergo oxidation, reduction, or substitution reactions. Instead, it specifically targets the glycosidic bonds within the agarose structure .

Common Reagents and Conditions: The hydrolysis reaction catalyzed by this compound requires specific conditions, including optimal pH and temperature. For instance, α-agarase from Catenovulum maritimus STB14 operates effectively at a temperature of 42°C and a pH of 7.5 . Common reagents used in the reaction include buffers to maintain the pH and salts to provide necessary ions for enzyme activity.

Major Products: The primary products of this compound-catalyzed hydrolysis are agarooligosaccharides and neoagarooligosaccharides. These oligosaccharides have various degrees of polymerization and are valuable for their biological activities .

Applications De Recherche Scientifique

Agarase has a wide range of applications in scientific research and industry:

Biology: The enzyme is employed to recover DNA from agarose gels, a common technique in molecular biology.

Industry: this compound is used in the food industry to produce oligosaccharides with prebiotic properties.

Mécanisme D'action

Agarase exerts its effects by hydrolyzing the glycosidic bonds in agarose. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic linkages, resulting in the formation of smaller oligosaccharides. The catalytic mechanism involves conserved residues in the active site of the enzyme, which facilitate the hydrolysis reaction . Molecular dynamics simulations have provided insights into the thermostability and catalytic efficiency of this compound .

Comparaison Avec Des Composés Similaires

Agarase is unique in its ability to specifically hydrolyze agarose. Similar enzymes include:

Cellulase: Hydrolyzes cellulose into glucose.

Xylanase: Breaks down xylan into xylose.

Chitinase: Degrades chitin into N-acetylglucosamine.

Compared to these enzymes, this compound is specialized for agarose hydrolysis and produces unique oligosaccharides with distinct biological activities .

Propriétés

Numéro CAS |

37288-57-6 |

|---|---|

Formule moléculaire |

C69H138N12O18 |

Poids moléculaire |

1423.9 g/mol |

Nom IUPAC |

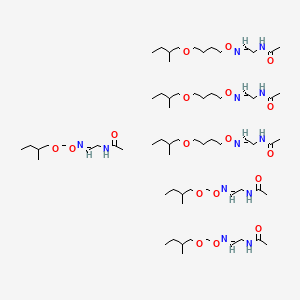

N-[2-[4-(2-methylbutoxy)butoxyimino]ethyl]acetamide;N-[2-(2-methylbutoxymethoxyimino)ethyl]acetamide |

InChI |

InChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13) |

Clé InChI |

PQTNFQUUTNQHGS-UHFFFAOYSA-N |

SMILES canonique |

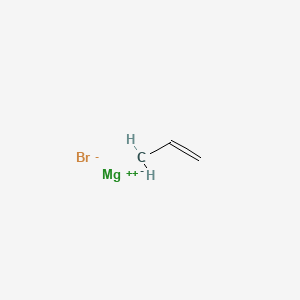

CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)

![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)

![[14C]Warfarin](/img/structure/B13387797.png)

![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)

![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)

![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)

![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)